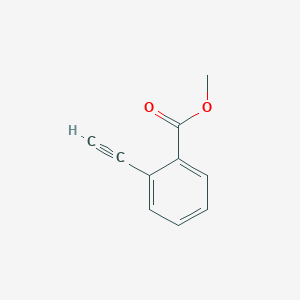![molecular formula C13H12N2O3S B1297203 Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate CAS No. 81021-97-8](/img/structure/B1297203.png)
Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate
Overview
Description
Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate is a heterocyclic compound that belongs to the class of benzoimidazothiazoles.
Mechanism of Action
Target of Action
The primary target of NSC697569 is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
NSC697569 interacts with Pantothenate synthetase, inhibiting its function
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, Coenzyme A. This disruption affects various metabolic processes within Mtb, leading to its inability to grow and survive .
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its synthesis.
Result of Action
NSC697569 has demonstrated significant antitubercular activity. Specifically, it has shown an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, it exhibited no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM .
Action Environment
It’s worth noting that the compound showed selective inhibition ofMtb over a panel of non-tuberculous mycobacteria (NTM) , suggesting that its action may be influenced by the specific characteristics of the Mtb environment.
Biochemical Analysis
Biochemical Properties
Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathways dependent on coenzyme A. Additionally, this compound has been found to interact with various proteins and biomolecules, influencing their function and stability .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In non-cancerous cells, this compound has shown minimal toxicity, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . For instance, its interaction with pantothenate synthetase leads to the inhibition of coenzyme A biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, with sustained effects on cellular functions and metabolic pathways . The compound’s efficacy may decrease over time due to potential interactions with other biomolecules in the cellular environment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as pantothenate synthetase . The compound affects the biosynthesis of coenzyme A, a critical cofactor in numerous metabolic reactions . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of other enzymes and regulatory proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its movement across cellular membranes . This compound has been observed to accumulate in certain tissues, potentially enhancing its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the reaction, resulting in a more efficient and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant biological activity, including anticancer and antimicrobial properties
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents for the treatment of cancer and infectious diseases
Comparison with Similar Compounds
Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole derivatives: These compounds also have a similar structure but may differ in their substituents, leading to variations in their biological activities.
Properties
IUPAC Name |
ethyl 6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-3-18-12(16)9-7-15-10-5-4-8(17-2)6-11(10)19-13(15)14-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKUIINEEJIQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)OC)SC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327865 | |
| Record name | NSC697569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81021-97-8 | |
| Record name | NSC697569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

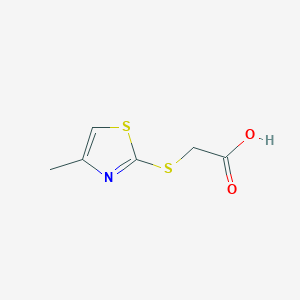
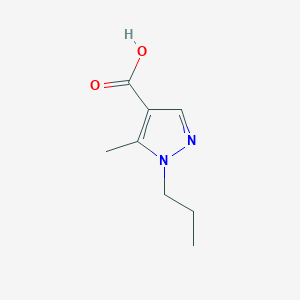
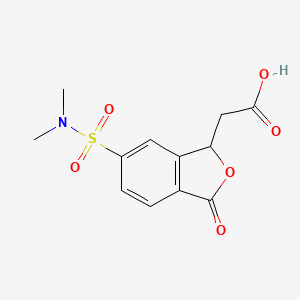
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

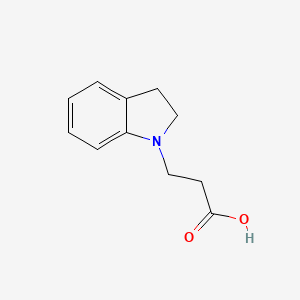
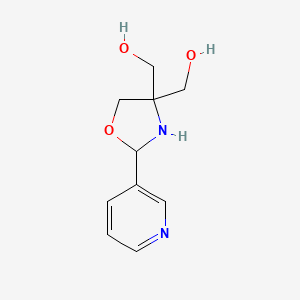

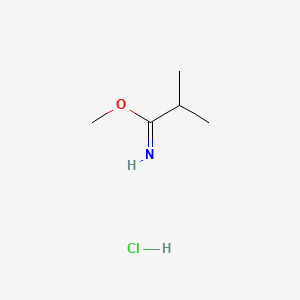
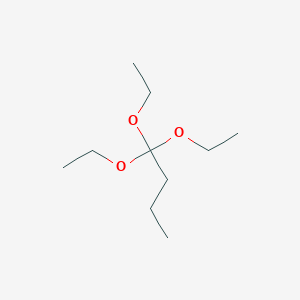
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
